molecular formula C12H13NO5 B13196936 (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid

(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13196936
M. Wt: 251.23 g/mol
InChI Key: JLSQCOJFARIBCI-UHFFFAOYSA-N
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Description

(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction of the nitro group yields an amine.

Scientific Research Applications

(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and interaction with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3s)-3-hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid: Lacks the nitro group, which may result in different reactivity and biological activity.

    (1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid: The position of the nitro group can influence the compound’s properties and interactions.

Uniqueness

The presence of both the hydroxyl and nitro groups in (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid makes it unique compared to similar compounds

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13NO5/c1-7-4-8(2-3-10(7)13(17)18)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16)

InChI Key

JLSQCOJFARIBCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC(C2)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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